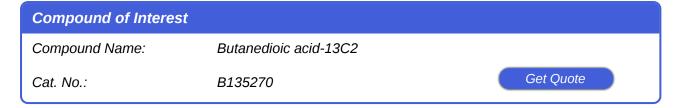


Interpreting the Mass Spectrum of Butanedioic Acid-13C2: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of **Butanedioic acid-13C2**, also known as succinic acid-13C2. This isotopically labeled compound is a crucial tool in metabolic research, enabling the tracing of the Krebs cycle and related pathways.

Understanding its mass spectral characteristics is paramount for accurate quantification and interpretation of experimental results.

Mass Spectral Data of Butanedioic Acid-13C2

The mass spectrum of **Butanedioic acid-13C2** is characterized by a molecular ion peak and distinct fragmentation patterns that are shifted by +2 m/z units compared to its unlabeled counterpart due to the incorporation of two 13C atoms. The analysis can be performed using various mass spectrometry techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Electrospray Ionization (ESI) Mass Spectrometry

In negative ion mode ESI-MS, **Butanedioic acid-13C2** readily forms a deprotonated molecule, [M-H]⁻, which serves as the precursor ion for fragmentation analysis. The primary fragmentation pathways involve the loss of water (dehydration) and the loss of carbon dioxide (decarboxylation).[1]



Ion Description	Predicted m/z for Butanedioic acid- 13C2	Corresponding m/z for unlabeled Butanedioic acid	Fragmentation Pathway
[M-H] ⁻ (Precursor Ion)	119	117	Deprotonation
[M-H-H ₂ O] ⁻	101	99	Dehydration
[M-H-CO ₂] ⁻	75	73	Decarboxylation

Electron Ionization (EI) Mass Spectrometry

For GC-MS analysis, **Butanedioic acid-13C2** is typically derivatized, often by silylation, to increase its volatility. The fragmentation of the derivatized molecule will yield a different set of characteristic ions.

Experimental Protocols Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of succinic acid in biological samples.

2.1.1. Sample Preparation

- Extraction: For biological tissues, homogenize in a cold solvent mixture (e.g., 80% methanol) to precipitate proteins and extract metabolites.
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites.
- Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile).



2.1.2. Chromatographic Conditions

- Column: A C18 reversed-phase column suitable for the retention of polar compounds.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution profile starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.

2.1.3. Mass Spectrometry Conditions

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Butanedioic acid-13C2: Precursor ion m/z 119 → Product ion m/z 75.
 - Unlabeled Butanedioic acid (for comparison): Precursor ion m/z 117 → Product ion m/z
 73.
- Collision Energy: Optimized for the specific instrument to achieve efficient fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make the analyte volatile.

2.2.1. Sample Preparation and Derivatization

Extraction: Follow the same extraction procedure as for LC-MS.



- Drying: Ensure the sample extract is completely dry, as water can interfere with derivatization.
- Derivatization: a. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. b. Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

2.2.2. GC Conditions

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to separate the analytes.
- · Carrier Gas: Helium.

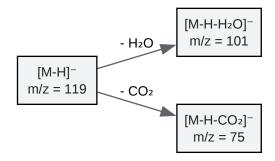
2.2.3. MS Conditions

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Analysis Mode: Full scan to identify all fragment ions or Selected Ion Monitoring (SIM) for targeted quantification.

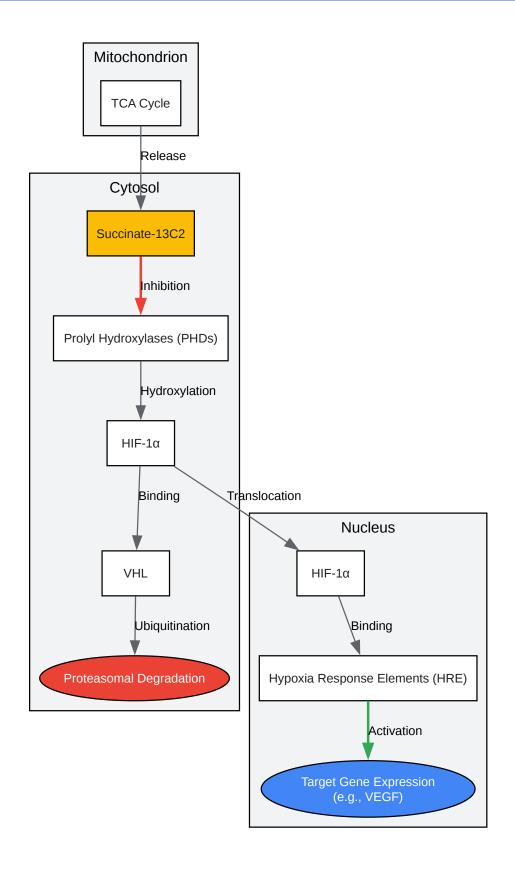
Visualizations

Fragmentation Pathway of Butanedioic Acid-13C2 (ESI-)

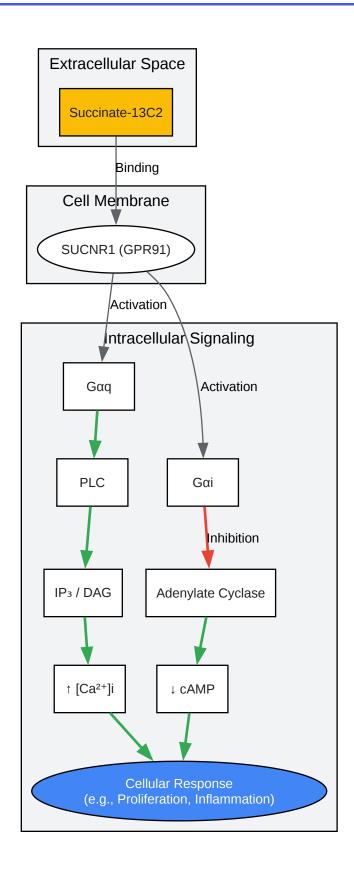












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References

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